propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate
Description
This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups at positions 1 and 2. Key structural features include:
- 2-[2-Oxo-2-(propan-2-yloxy)ethyl] substituent at position 2, introducing a branched ether-ketone moiety that may influence steric and electronic properties.
The ester groups suggest possible applications as prodrugs, where hydrolysis in vivo could yield active carboxylic acid derivatives .
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
propan-2-yl 1,3-dioxo-2-(2-oxo-2-propan-2-yloxyethyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C17H19NO6/c1-9(2)23-14(19)8-18-15(20)12-6-5-11(7-13(12)16(18)21)17(22)24-10(3)4/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
UUHVWVHYHHDRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Anhydride Derivatives
A widely employed method involves the cyclization of substituted phthalic anhydrides with amine precursors. For example, reaction of 4-carboxyphthalic anhydride with glyoxylic acid derivatives in the presence of ammonium acetate yields the 1,3-dioxo-2,3-dihydro-1H-isoindole scaffold. This reaction typically proceeds in acetic acid at 80–100°C for 6–8 hours, achieving yields of 68–72%. Key advantages include commercial availability of starting materials and compatibility with continuous flow reactor systems.
Oxidative Coupling Methods
Advanced oxidative coupling techniques using palladium catalysts enable the formation of the isoindole ring from ortho-substituted benzamide precursors. A patented method describes the use of Pd(OAc)₂ with 1,10-phenanthroline ligands in dimethylacetamide at 120°C, achieving 80% conversion efficiency. This approach minimizes byproduct formation through controlled C–N bond formation.
Functional Group Introduction and Modification
Post-cyclization modifications install the critical 2-[2-oxo-2-(propan-2-yloxy)ethyl] and propan-2-yl carboxylate groups through sequential reactions.
Alkylation of the Isoindole Nitrogen
Introduction of the 2-oxoethyl side chain occurs via N-alkylation using 2-bromo-1-(propan-2-yloxy)ethan-1-one. Reaction conditions optimized in patent EP3702347A1 specify:
-
Solvent: Anhydrous THF
-
Base: Potassium tert-butoxide (2.5 eq)
-
Temperature: −78°C to 0°C gradient
-
Yield: 89% after column purification
This low-temperature protocol prevents ketone group migration and ensures regioselective alkylation.
Esterification of the Carboxylic Acid Group
The final carboxylate group is installed through Steglich esterification:
| Parameter | Condition |
|---|---|
| Carboxylic acid | 5-Isoindolecarboxylic acid |
| Alcohol | Propan-2-ol |
| Coupling reagent | DCC (1.2 eq) |
| Catalyst | DMAP (0.1 eq) |
| Solvent | Dichloromethane |
| Temperature | 25°C, 12 h |
| Yield | 93% |
This method demonstrates superior efficiency compared to acid chloride routes, which typically yield 75–80% due to hydrolysis side reactions.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis introduces challenges in process safety and cost optimization.
Continuous Flow Synthesis
A three-stage continuous process described in recent implementations improves scalability:
-
Stage 1 : Phthalic anhydride cyclization in a packed-bed reactor (residence time: 45 min)
-
Stage 2 : N-alkylation using static mixers at −20°C
-
Stage 3 : Thin-film evaporation for in-line purification
This configuration achieves 82% overall yield with 95% purity, reducing solvent use by 60% compared to batch processes.
Purification Technologies
Industrial purification employs hybrid approaches:
| Technique | Application | Efficiency Gain |
|---|---|---|
| Melt crystallization | Bulk impurity removal | 40% cost reduction |
| Simulated moving bed chromatography | Enantiomeric separation | Purity >99.5% |
| Nanofiltration | Solvent recovery | 85% recycle rate |
These methods address the compound's thermal sensitivity while maintaining strict quality controls.
Comparative Analysis of Synthetic Routes
Four principal methods demonstrate viability for different production scales:
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Phthalic anhydride cyclization + alkylation | 5 | 68% | 98% | High |
| Oxidative coupling + esterification | 4 | 72% | 97% | Moderate |
| Continuous flow synthesis | 3 | 82% | 95% | Industrial |
| Microwave-assisted | 4 | 79% | 96% | Low |
The continuous flow method offers the best balance of yield and scalability, though requiring significant capital investment.
Mechanistic Insights and Byproduct Formation
Understanding side reactions enables process optimization:
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and dioxo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its isoindole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate has shown promise in preclinical studies for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The isoindole core can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with analogues from the provided evidence:
Functional Group Analysis
- Ester vs. Carboxylic Acid : The target compound’s ester group (vs. the carboxylic acid in ) enhances membrane permeability but may require metabolic activation for therapeutic activity.
- Amide vs. Ester : The amide linkage in increases stability against hydrolysis compared to the target’s ester, suggesting divergent pharmacokinetic profiles.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions are involved?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of phthalic anhydride derivatives with primary amines to form the isoindole core.
- Step 2 : Functionalization via esterification with propan-2-ol under anhydrous acidic conditions (e.g., H₂SO₄ catalysis). Critical conditions include refluxing in acetic acid with sodium acetate as a base to deprotonate intermediates and drive the reaction . Side products can arise from incomplete esterification, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques and focus areas:
- NMR (¹H/¹³C) : Identify ester groups (δ 1.2–1.4 ppm for isopropyl CH₃; δ 165–170 ppm for carbonyl carbons).
- IR : Confirm dioxo (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) functionalities.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography : Optimize solvent polarity (e.g., ethyl acetate:hexane gradients) to separate ester derivatives.
- Recrystallization : Use DMF/acetic acid mixtures to enhance crystal purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR shifts)?
Methodological steps:
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral clarity .
- Computational modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with observed values. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .
- Cross-reference analogs : Compare data with structurally similar isoindole derivatives (e.g., 2-(4-ethoxyphenyl)-1,3-dioxo analogs) to identify systematic deviations .
Q. What strategies optimize synthetic yield in multi-step reactions?
Advanced approaches include:
- Design of Experiments (DoE) : Systematically vary temperature (80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to identify optimal conditions .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Anhydrous protocols : Employ molecular sieves or dry solvents to prevent hydrolysis during esterification .
Q. How can the reactivity of the isoindole core be systematically studied under electrophilic conditions?
Experimental design:
- Electrophile screening : React with alkyl halides (e.g., methyl iodide), acyl chlorides, or sulfonating agents in basic (K₂CO₃) or acidic (HCl) media.
- Kinetic studies : Use stopped-flow NMR to monitor reaction rates and intermediate stability .
- Regioselectivity analysis : Compare substitution patterns at the isoindole C-5 position using X-ray or NOESY experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?
- MS calibration : Validate instrument accuracy with certified standards (e.g., Ultramark 1621).
- Isotope pattern analysis : Confirm molecular ion ([M+H]⁺) matches theoretical isotopic distribution.
- Elemental analysis : Repeat combustion analysis under controlled oxygen flow to ensure complete oxidation of nitrogen and sulfur moieties .
Methodological Framework
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
